2-Methylmorpholin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

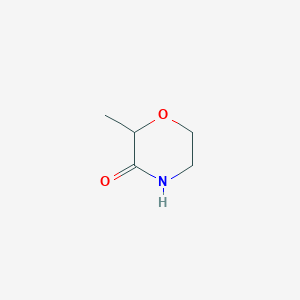

Structure

3D Structure

Properties

IUPAC Name |

2-methylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGKNUIZNFTVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313736 | |

| Record name | 2-Methyl-3-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13882-80-9 | |

| Record name | 2-Methyl-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13882-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylmorpholin-3-one: Properties, Synthesis, and Applications

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylmorpholin-3-one is a heterocyclic organic compound belonging to the morpholinone class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1][2] The morpholine ring system, with its inherent amine and ether functionalities, offers a unique combination of properties, including improved aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[2][3] The addition of a methyl group and a carbonyl function, as in this compound, provides specific steric and electronic properties that can be exploited for targeted molecular design. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis and drug design. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | [4][5] |

| Molecular Weight | 115.13 g/mol | [4][5][6] |

| CAS Number | 13882-80-9 | [4][5][6] |

| Appearance | White to yellow solid | [6] |

| Melting Point | 56 °C (Experimental) | [6] |

| Boiling Point | 290.9 ± 33.0 °C (Predicted) | [6] |

| Density | 1.046 ± 0.06 g/cm³ (Predicted) | [6] |

| IUPAC Name | This compound | [4] |

-

¹H NMR: Protons on the morpholine ring would appear as multiplets in the range of 3.0-4.5 ppm. The methyl group would present as a doublet around 1.2-1.5 ppm, coupled to the adjacent methine proton. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The carbonyl carbon would be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the morpholine ring would resonate between 40 and 70 ppm, and the methyl carbon would be found in the upfield region, around 15-20 ppm.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam would be expected around 1650-1680 cm⁻¹. An N-H stretching vibration would be visible as a broad peak in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 115, with fragmentation patterns corresponding to the loss of small neutral molecules like CO or ethylene oxide.

Synthesis of this compound

The synthesis of morpholin-3-ones can be achieved through various synthetic routes, often involving the cyclization of an appropriate amino alcohol derivative. A common approach involves the reaction of an amino alcohol with an α-halo ester or acid.

A plausible synthetic pathway for this compound is depicted below. This method involves the reaction of 2-amino-1-propanol with an ethyl haloacetate, followed by base-mediated intramolecular cyclization. The choice of a non-nucleophilic base is critical to favor the desired cyclization over intermolecular side reactions.

Caption: Plausible synthetic route for this compound.

A General Experimental Protocol for the Synthesis of Morpholin-3-ones:

The following is a generalized protocol for the synthesis of a related compound, morpholin-3-one, which can be adapted for the synthesis of this compound.[7]

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethanol (1.1 equivalents) in a suitable solvent like isopropanol.

-

Add sodium metal (1.1 equivalents) portion-wise to the solution. The reaction mixture is then heated (e.g., to 50 °C) and stirred for several hours to ensure the complete formation of the sodium alkoxide.

-

Nucleophilic Substitution: Cool the resulting solution in an ice-water bath to 0 °C.

-

Slowly add ethyl chloroacetate (1.0 equivalent) dropwise to the cooled solution.

-

Cyclization: After the addition is complete, heat the reaction mixture (e.g., to 80 °C) and stir for a few hours to facilitate the intramolecular cyclization.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove any insoluble by-products by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., isopropanol/ethyl acetate) to afford the pure morpholin-3-one.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the functional groups present in the molecule: the secondary amine, the lactam (cyclic amide), and the ether linkage.

-

N-Functionalization: The secondary amine is nucleophilic and can be readily alkylated, acylated, or arylated to introduce various substituents at the N-4 position. This is a common strategy in medicinal chemistry to modulate the pharmacological properties of the molecule.

-

Lactam Reactivity: The lactam ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid. It can also be reduced to the corresponding morpholine derivative using strong reducing agents like lithium aluminum hydride. The carbonyl group can also participate in condensation reactions.

-

α-Carbon Reactivity: The proton at the C-2 position is adjacent to the carbonyl group, making it potentially acidic and susceptible to deprotonation by a strong base, which would allow for further functionalization at this position.

A study on the reaction of morpholin-3-one with triethyl phosphite prompted by phosphoryl chloride demonstrated the formation of 1,1-bisphosphonates.[8] This highlights the reactivity of the carbonyl group towards phosphonating agents.

Applications in Drug Discovery and Development

The morpholine and morpholinone scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds.[1][2] They are often incorporated into drug candidates to improve their pharmacokinetic profiles, such as increasing solubility and metabolic stability.[2]

This compound, and its derivatives, can serve as valuable building blocks in the synthesis of more complex molecules with therapeutic potential. For instance, a derivative of 3-methylmorpholine was a key component in the discovery of a potent and selective inhibitor of Vps34, a lipid kinase that is a target for cancer treatment.[9][10] The unique molecular features of the morpholine synthon were found to bestow selectivity against other classes of kinases.[9][10]

Furthermore, the broader class of morpholine-containing compounds has been investigated for a wide range of biological activities, including as inhibitors of ubiquitin-specific protease 1 (USP1) for cancer therapy and in the development of drugs targeting the central nervous system.[2][3][11]

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a solid that can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[6] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[12][13][14][15][16] It is recommended to store the compound in a refrigerator under an inert atmosphere.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features and versatile reactivity make it an attractive starting material for the development of novel therapeutic agents. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for researchers aiming to leverage this scaffold in their drug discovery and development programs.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Methyl-3-morpholinone | C5H9NO2 | CID 13440628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]

- 8. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. store.sangon.com [store.sangon.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2-Methylmorpholin-3-one from Amino Alcohols

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-methylmorpholin-3-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The guide focuses on a practical and efficient two-stage approach commencing from the readily available amino acid, alanine. The synthesis involves the initial N-alkylation of alanine to form the key intermediate, N-(2-hydroxyethyl)alanine, followed by an intramolecular cyclization to yield the target this compound. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern reaction outcomes, yields, and purity. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction: The Significance of the Morpholin-3-one Scaffold

The morpholine and its derivatives, particularly morpholinones, are privileged heterocyclic motifs frequently incorporated into a wide array of biologically active molecules and approved pharmaceuticals.[1][2] Their prevalence stems from their favorable physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in hydrogen bonding, which can enhance drug-target interactions and improve pharmacokinetic profiles. This compound, specifically, serves as a chiral building block for the synthesis of more complex molecules, finding utility as an intermediate in the development of novel therapeutic agents.[3][4]

This guide will focus on a robust and accessible synthetic route to this compound, starting from the amino alcohol precursor, which is in turn derived from L-alanine. This approach is advantageous due to the low cost and high enantiopurity of the starting material.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound from an amino alcohol precursor is most effectively executed in a two-stage process. This strategy allows for the isolation and purification of the key intermediate, ensuring a high-quality final product.

Overall Synthetic Scheme:

Figure 1: Overall two-stage synthetic strategy.

Stage 1: Synthesis of the N-(2-hydroxyethyl)alanine Precursor

The initial and critical step in this synthetic sequence is the N-alkylation of L-alanine with a two-carbon electrophile to introduce the hydroxyethyl moiety. The most direct and atom-economical method for this transformation is the reaction with ethylene oxide.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the amino group of alanine on the strained epoxide ring of ethylene oxide. This reaction is typically carried out in an aqueous or alcoholic solvent under basic conditions. The base serves to deprotonate the amino group, increasing its nucleophilicity and facilitating the ring-opening of the epoxide. The esterification of alanine prior to this step can prevent side reactions involving the carboxylic acid group.

Figure 2: Mechanism of N-Hydroxyethylation.

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)alanine Methyl Ester

This protocol describes the synthesis of the methyl ester of N-(2-hydroxyethyl)alanine, which is a suitable precursor for the subsequent cyclization step.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Alanine methyl ester hydrochloride | 139.58 | 13.96 g | 0.1 |

| Sodium Bicarbonate | 84.01 | 8.40 g | 0.1 |

| Methanol | 32.04 | 200 mL | - |

| Ethylene Oxide | 44.05 | ~5.3 g | ~0.12 |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Neutralization of Alanine Methyl Ester Hydrochloride: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add L-alanine methyl ester hydrochloride (13.96 g, 0.1 mol) and methanol (200 mL). Cool the suspension to 0 °C in an ice bath. Slowly add sodium bicarbonate (8.40 g, 0.1 mol) portion-wise over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Reaction with Ethylene Oxide: Cool the resulting suspension back to 0 °C. Carefully condense ethylene oxide (~5.3 g, ~0.12 mol) into the reaction mixture. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood with appropriate safety precautions. Seal the flask and allow the reaction to stir at room temperature for 24 hours.

-

Work-up and Isolation: After 24 hours, cool the reaction mixture to 0 °C and carefully quench any unreacted ethylene oxide by the slow addition of a small amount of dilute acetic acid. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of cold methanol. Concentrate the filtrate under reduced pressure to obtain a viscous oil.

-

Purification: Dissolve the crude oil in a minimal amount of water and extract with diethyl ether (3 x 50 mL) to remove any nonpolar impurities. The aqueous layer contains the desired product. The product can be used in the next step without further purification, or it can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Stage 2: Intramolecular Cyclization to this compound

The final step in the synthesis is the formation of the six-membered lactam ring through an intramolecular cyclization of the N-(2-hydroxyethyl)alanine precursor. This can be achieved through thermal dehydration or by using acid or base catalysis. Thermal cyclization is often a clean and efficient method.

Mechanistic Considerations

The cyclization proceeds via an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon of the ester (or carboxylic acid if the ester was hydrolyzed). This forms a tetrahedral intermediate which then collapses, eliminating a molecule of water (or methanol in the case of an ester) to form the stable six-membered morpholinone ring. High temperatures provide the necessary activation energy for this transformation.

Figure 3: Mechanism of Intramolecular Cyclization.

Experimental Protocol: Thermal Cyclization to this compound

This protocol details the thermal cyclization of N-(2-hydroxyethyl)alanine to the target compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| N-(2-hydroxyethyl)alanine | 133.15 | From Stage 1 |

| High-boiling point solvent (e.g., Toluene, Xylene) | - | 100 mL |

Procedure:

-

Reaction Setup: If the N-(2-hydroxyethyl)alanine methyl ester from Stage 1 was used, it should first be hydrolyzed to the corresponding carboxylic acid by treatment with one equivalent of aqueous lithium hydroxide followed by acidic workup. The crude N-(2-hydroxyethyl)alanine is then dissolved in a high-boiling point solvent such as toluene or xylene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Thermal Cyclization: Heat the reaction mixture to reflux. The water formed during the cyclization will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[5]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford the pure this compound as a crystalline solid or a viscous oil.

Expected Yield and Characterization:

| Property | Value |

| Yield | 70-85% (for the cyclization step) |

| Appearance | White to off-white solid or colorless oil |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| ¹H NMR (CDCl₃, predicted) | δ 1.3-1.5 (d, 3H), 3.3-3.6 (m, 2H), 3.8-4.1 (m, 2H), 4.2-4.4 (q, 1H), 6.0-6.5 (br s, 1H) |

| ¹³C NMR (CDCl₃, predicted) | δ 18-22, 45-50, 55-60, 65-70, 170-175 |

| IR (neat, predicted) | 3200-3400 cm⁻¹ (N-H stretch), 1650-1680 cm⁻¹ (C=O stretch, amide) |

Safety and Handling

-

Ethylene oxide is a highly flammable and toxic gas. It should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

All reactions should be performed in a well-ventilated area.

Conclusion

The synthesis of this compound from L-alanine via the N-(2-hydroxyethyl)alanine intermediate is a robust and efficient method for accessing this valuable heterocyclic building block. The two-stage approach allows for clear control over the reaction and facilitates the isolation of a high-purity final product. The mechanistic understanding and detailed protocols provided in this guide should enable researchers and drug development professionals to confidently and successfully synthesize this compound for their research and development endeavors.

References

- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methylmorpholin-3-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Heterocycle

2-Methylmorpholin-3-one is a heterocyclic organic compound that has garnered increasing interest within the scientific community, particularly in the realm of pharmaceutical research and development. Its unique structural features, combining a morpholine scaffold with a lactam functionality, make it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, properties, and significant applications as a key intermediate in the creation of novel therapeutics. As a senior application scientist, this document aims to synthesize technical data with practical insights to empower researchers in their drug discovery endeavors.

Part 1: Core Chemical Identity

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound .[1] It is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. A clear understanding of these alternative names is crucial for efficient information retrieval.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-METHYL-3-MORPHOLINONE, 2-Methyl-1,4-oxazinan-3-one |

| CAS Number | 13882-80-9 |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

Structural Representation

The structure of this compound is characterized by a six-membered morpholine ring containing an oxygen and a nitrogen atom at positions 1 and 4, respectively. A methyl group is substituted at the 2-position, and a carbonyl group at the 3-position forms a lactam.

Caption: 2D structure of this compound.

Part 2: Synthesis and Chemical Properties

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, its synthesis can be logically inferred from established methods for constructing the morpholin-3-one core. A plausible and commonly employed synthetic strategy involves the cyclization of an appropriate amino alcohol precursor.

A general retrosynthetic analysis suggests that this compound can be derived from 2-aminopropan-1-ol and a suitable two-carbon electrophile, such as a haloacetyl halide.

Caption: Retrosynthetic analysis for this compound.

A generalized experimental protocol for a similar class of compounds, morpholine-2,5-diones, involves a two-step process that can be adapted.[2] This involves the initial reaction of an amino acid with a haloacetyl halide to form an N-(α-haloacyl)-α-amino acid, followed by intramolecular cyclization.[2]

Hypothetical Experimental Protocol:

-

Amide Formation: To a solution of 2-aminopropan-1-ol in a suitable aprotic solvent (e.g., dichloromethane or THF) and in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), chloroacetyl chloride is added dropwise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred until completion, yielding N-(1-hydroxypropan-2-yl)-2-chloroacetamide.

-

Intramolecular Cyclization (Williamson Ether Synthesis): The intermediate from the previous step is then treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) in a polar aprotic solvent like DMF or THF. The base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the chloride on the adjacent carbon in an intramolecular S(_N)2 reaction to form the morpholin-3-one ring.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by the functional groups present in its structure: the lactam (cyclic amide), the ether linkage, and the secondary amine.

-

Nucleophilic and Electrophilic Sites: The nitrogen atom of the amide can act as a nucleophile after deprotonation, while the carbonyl carbon is an electrophilic center susceptible to attack by nucleophiles.[3][4] The oxygen of the ether linkage possesses lone pairs and can act as a Lewis base.

Caption: Key reactivity sites of this compound.

-

Reactions at the Nitrogen Atom: The secondary amine within the lactam can be deprotonated by a strong base to form an amide anion, which can then react with various electrophiles. This allows for N-alkylation or N-acylation, providing a straightforward method for introducing substituents at the 4-position.

-

Reactions at the Carbonyl Group: The carbonyl group can undergo reactions typical of amides, such as reduction to the corresponding amine using strong reducing agents like lithium aluminum hydride. It can also be susceptible to nucleophilic attack, although amides are generally less reactive than ketones or esters.

-

Ring Opening: Under harsh acidic or basic conditions, the lactam can be hydrolyzed to the corresponding amino acid derivative.

Part 3: Analytical Characterization

A thorough analytical characterization is essential for confirming the identity and purity of this compound. While a complete set of publicly available spectra specifically for this compound is limited, the expected spectral data can be predicted based on its structure and data from similar morpholine derivatives.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the methine proton at the 2-position, and the methylene protons of the morpholine ring. The protons adjacent to the oxygen atom (at C5) would be deshielded and appear at a lower field compared to the protons adjacent to the nitrogen (at C6). The methyl group would likely appear as a doublet due to coupling with the adjacent methine proton.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal. The chemical shifts of the other carbons would be influenced by the neighboring heteroatoms. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1]

Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the lactam. A broad absorption in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration. C-O-C stretching of the ether linkage would likely appear in the 1070-1150 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 115. Common fragmentation patterns would involve the loss of the methyl group, the carbonyl group, or cleavage of the morpholine ring.

Part 4: Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[7] Its rigid, chiral scaffold makes it an attractive starting material for creating compounds with specific three-dimensional orientations, which is often a key factor for potent and selective drug action.

Role as a Chiral Building Block

The presence of a stereocenter at the 2-position allows for the synthesis of enantiomerically pure compounds. This is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The methyl group can influence the conformation of the morpholine ring, which in turn can affect how a larger molecule containing this moiety interacts with its biological target.

Incorporation into Bioactive Molecules

The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[8] Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability, which are critical for a drug's pharmacokinetic profile.

A notable example of the application of a this compound derivative is in the synthesis of a potent and selective inhibitor of Vps34 (vacuolar protein sorting 34), a lipid kinase involved in cellular processes like autophagy and vesicle trafficking.[9] The discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one highlights the utility of the methylmorpholine moiety in achieving high potency and selectivity for this important cancer target.[9]

Caption: Role of this compound in the synthesis of bioactive molecules.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. Generally, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its well-defined structure, chirality, and the reactivity of its functional groups provide a solid foundation for the creation of novel and complex molecular architectures. As research into new therapeutic agents continues to expand, the utility of such specialized intermediates is likely to grow, making a thorough understanding of their properties and synthesis essential for medicinal chemists and drug development professionals. This guide has aimed to provide a comprehensive and technically sound overview to aid in the effective application of this compound in pioneering research endeavors.

References

- 1. 2-Methyl-3-morpholinone | C5H9NO2 | CID 13440628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 2-Methylmorpholin-3-one

Introduction

2-Methylmorpholin-3-one (CAS No. 13882-80-9) is a heterocyclic building block increasingly utilized as an intermediate in organic synthesis, particularly within pharmaceutical manufacturing.[1] Its unique structure is valuable for developing complex active pharmaceutical ingredients (APIs). As with any novel or specialized reagent, a thorough understanding of its safety profile and handling requirements is paramount for protecting researchers and ensuring experimental integrity. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in established chemical safety principles and data from structurally related compounds.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a robust safety assessment.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 13882-80-9 | [1][2] |

| Molecular Formula | C₅H₉NO₂ | [1][2] |

| Molecular Weight | 115.13 g/mol | [1][2] |

| Synonyms | 2-METHYL-3-MORPHOLINONE, 2-Methyl-1,4-oxazinan-3-one |[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | [3] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 56 °C | [3] |

| Boiling Point | ~291 °C (Predicted) | [3] |

| Solubility | No data available; handle as sparingly soluble in water unless verified. | |

Section 2: Hazard Identification and Toxicological Profile

Comprehensive toxicological data for this compound is not widely published. Therefore, a conservative risk assessment is essential, informed by available supplier data and the known hazards of structurally analogous compounds.

Known Hazard Statements: A supplier has classified this compound with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Causality and Field Insights: The Analog Approach In the absence of exhaustive data, experienced chemists adopt an analog approach. The hazards associated with similar molecules, such as Morpholin-3-one and N-Methylmorpholine, provide critical insight into the potential risks. For instance, Morpholin-3-one is also classified as a skin, eye, and respiratory irritant, and may cause allergic skin reactions[4]. N-Methylmorpholine is known to be corrosive, causing severe skin burns and eye damage[5]. This suggests that this compound must be handled with precautions sufficient to mitigate severe irritation and potential corrosive effects.

Caption: Hazard profile inferred from structural analogs.

Section 3: The Hierarchy of Controls for Safe Handling

The most effective safety programs rely on the "Hierarchy of Controls," a framework that prioritizes the most reliable methods of risk reduction. Personal Protective Equipment (PPE) is the final line of defense, not the first.

Caption: The Hierarchy of Controls prioritizes safety measures.

3.1 Engineering Controls (Primary Barrier) The most critical step is to physically separate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[5][6] This is non-negotiable and protects against inhalation of airborne particulates or vapors.

-

Ventilation: The laboratory must have adequate general ventilation.

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]

3.2 Administrative Controls (Procedural Safety) These are the work practices and procedures that reduce exposure risk.

-

Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experiments involving this compound.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the Safety Data Sheet (SDS).

-

Restricted Access: Limit access to areas where the compound is being used or stored.

3.3 Personal Protective Equipment (PPE) (Final Barrier) PPE must be worn at all times when handling the compound, even within a fume hood.

Table 3: Recommended PPE for Handling this compound

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

|---|---|---|---|---|

| Storage/Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required if container is sealed |

| Weighing Solid | Tight-fitting safety goggles[7] | Nitrile gloves | Lab coat | Use within a chemical fume hood |

| Solution Prep/Transfer | Safety goggles and face shield[8] | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over lab coat | Use within a chemical fume hood |

| Reaction Workup | Safety goggles and face shield | Nitrile gloves | Chemical-resistant apron over lab coat | Use within a chemical fume hood |

Section 4: Standard Operating Protocols

Adherence to validated protocols is a self-validating system of trustworthiness, minimizing deviation and risk.

4.1 Protocol for Weighing and Preparing Solutions

-

Preparation: Don all required PPE (safety goggles, face shield, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.

-

Staging: Place an analytical balance, weigh paper/boat, spatula, and receiving flask inside the fume hood.

-

Tare: Place the weigh boat on the balance and tare to zero.

-

Transfer: Carefully transfer the required amount of solid this compound from the stock bottle to the weigh boat. Avoid creating dust. If any material spills, clean it immediately following the accidental release protocol (Section 5.2).

-

Dissolution: Carefully add the solid to the receiving flask containing the desired solvent. Swirl gently to dissolve.

-

Cleanup: Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.

4.2 Protocol for Handling and Storage

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] For long-term stability and to minimize degradation, storage in a refrigerator (2-8°C) under an inert atmosphere is recommended.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

-

Labeling: Ensure all containers are clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

Section 5: Emergency Procedures

Immediate and correct response during an emergency can significantly mitigate harm.

Caption: Decision flowchart for emergency response.

5.1 First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Get medical attention if irritation develops or persists.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

5.2 Accidental Release Measures

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition: Remove all sources of ignition.

-

Contain: Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[4][7]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

5.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][9][10]

-

Specific Hazards: Thermal decomposition can produce hazardous combustion products, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6][7]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[7][9][11]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Waste Classification: This material and its container must be disposed of as hazardous waste.

-

Regulatory Compliance: Do not empty into drains.[12] Disposal must be in accordance with all applicable local, regional, and national hazardous waste regulations.[7]

-

Consult Experts: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream classification and disposal procedures.

Conclusion

While this compound is a valuable synthetic intermediate, its handling demands a rigorous and informed approach to safety. By understanding its known and potential hazards, implementing the hierarchy of controls, adhering to established protocols, and preparing for emergencies, researchers can work with this compound confidently and safely. The principles outlined in this guide are designed to create a self-validating system of safety that protects both the scientist and the integrity of their research.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-Methyl-3-morpholinone | C5H9NO2 | CID 13440628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. physics.purdue.edu [physics.purdue.edu]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. cdp.dhs.gov [cdp.dhs.gov]

- 12. cpachem.com [cpachem.com]

The Morpholinone Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

The morpholinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and physicochemical properties have made it a valuable building block for a diverse range of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of morpholinone compounds, from their conceptual origins to their current standing as a cornerstone in pharmaceutical synthesis. We will explore the evolution of synthetic methodologies for constructing the morpholinone core, detailing both classical and contemporary approaches with field-proven insights. Furthermore, this guide will delve into the critical role of morpholinone derivatives in modern medicine, exemplified by their application in the synthesis of blockbuster drugs. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both a historical perspective and practical synthetic knowledge.

Introduction: The Emergence of a Privileged Scaffold

The morpholinone ring system, a six-membered heterocycle containing both an ether and an amide functional group, represents a fascinating confluence of stability and reactivity that has made it a highly sought-after scaffold in the design of bioactive molecules. The inherent features of the morpholinone core, including its hydrogen bond accepting and donating capabilities, conformational pre-organization, and favorable pharmacokinetic profile, contribute to its "privileged" status in medicinal chemistry.

The naming of the parent heterocycle, morpholine, is attributed to the 19th-century German chemist Ludwig Knorr, who was investigating the chemical constituents of morphine.[1] While Knorr's initial structural hypothesis was later proven incorrect, the name "morpholine" persisted. The subsequent introduction of a carbonyl group into the morpholine ring to form a morpholinone created a lactam structure with profound implications for chemical synthesis and biological activity. These compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]

This guide will provide a structured exploration of the world of morpholinone compounds, beginning with their historical discovery, tracing the evolution of their synthesis, and culminating in their modern-day applications in the development of life-saving therapeutics.

A Historical Perspective: The Dawn of Morpholinone Chemistry

While pinpointing the exact first synthesis of a simple morpholinone is challenging based on currently available historical records, its conceptual origins are intertwined with the burgeoning field of heterocyclic chemistry in the late 19th and early 20th centuries. The systematic exploration of cyclic compounds containing heteroatoms like nitrogen and oxygen laid the groundwork for the eventual construction of the morpholinone ring.

Early synthetic efforts in organic chemistry were often focused on the preparation and characterization of novel ring systems. The development of methods for the synthesis of lactams (cyclic amides) and oxazines (six-membered rings with one oxygen and one nitrogen atom) were critical precursors to the targeted synthesis of morpholinones.

One of the earliest and most fundamental approaches to constructing the morpholinone core involves the intramolecular cyclization of a bifunctional precursor. A classic example is the reaction of an N-substituted-2-aminoethanol with an α-haloacetyl halide, such as chloroacetyl chloride. This straightforward approach, which forms the amide and ether linkages in a sequential or one-pot manner, remains a cornerstone of morpholinone synthesis to this day.

A significant milestone in the application of morpholinone chemistry was the development of N-substituted derivatives. The synthesis of 4-phenyl-3-morpholinone , for instance, has been documented through various methods, including the reaction of 2-anilinoethanol with chloroacetyl chloride.[3][4] This particular derivative and its analogues became important building blocks for more complex pharmaceutical agents.

The true explosion in the importance of morpholinone chemistry, however, is a more recent phenomenon, driven by the discovery of their utility as key intermediates in the synthesis of blockbuster drugs. This has spurred significant research into optimizing existing synthetic routes and developing novel, more efficient methodologies.

The Art of Synthesis: Constructing the Morpholinone Core

The versatility of the morpholinone scaffold is matched by the diversity of synthetic strategies developed for its construction. These methods can be broadly categorized into classical and modern approaches, each with its own set of advantages and applications.

Classical Synthetic Strategies

The foundational methods for morpholinone synthesis typically involve the formation of the heterocyclic ring through the cyclization of linear precursors.

This is arguably the most traditional and widely employed method for the synthesis of 3-morpholinones. The reaction proceeds via the acylation of a 2-aminoethanol derivative with an α-haloacetyl chloride or ester, followed by an intramolecular Williamson ether synthesis to close the ring.

General Reaction Scheme:

Figure 1: Classical synthesis of 3-morpholinones.

Experimental Protocol: Synthesis of 4-phenyl-3-morpholinone [3]

This protocol describes a common laboratory-scale synthesis of a key N-substituted morpholinone.

Materials:

-

2-Anilinoethanol

-

Chloroacetyl chloride

-

Aqueous sodium hydroxide solution

-

Suitable organic solvent (e.g., isopropanol)

-

Water

Procedure:

-

Dissolve 2-anilinoethanol in the chosen organic solvent in a reaction vessel equipped with a stirrer, thermometer, and addition funnels.

-

Simultaneously add chloroacetyl chloride and a solution of sodium hydroxide dropwise to the reaction mixture, maintaining the temperature between 35-45°C.

-

Carefully monitor and maintain the pH of the reaction mixture between 12 and 12.5 during the addition.

-

After the addition is complete, continue stirring the mixture for a short period to ensure complete reaction.

-

Cool the reaction mixture to initiate precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-phenyl-3-morpholinone.

Causality Behind Experimental Choices:

-

Simultaneous Addition: The simultaneous addition of the acylating agent and the base is crucial to maintain a high pH. This deprotonates the alcohol, facilitating the subsequent intramolecular nucleophilic attack to form the ether linkage, while also neutralizing the HCl generated during the acylation step.

-

pH Control: Maintaining a high pH is essential for the Williamson ether synthesis step. A pH between 12 and 12.5 ensures that the hydroxyl group is sufficiently deprotonated to act as a nucleophile.

-

Temperature Control: The reaction is exothermic. Maintaining the temperature in the specified range prevents unwanted side reactions and ensures a controlled reaction rate.

Modern Synthetic Methodologies

In recent years, the demand for structurally diverse and enantiomerically pure morpholinones has driven the development of more sophisticated and efficient synthetic methods.

Modern organometallic catalysis has provided powerful tools for the construction of the morpholinone ring. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

-

Palladium-Catalyzed Carboamination: This strategy involves the intramolecular cyclization of an unsaturated amino alcohol derivative, where a palladium catalyst facilitates the formation of a carbon-nitrogen bond.[5]

-

Copper-Catalyzed Multicomponent Reactions: These reactions allow for the convergent synthesis of highly substituted morpholines from simple starting materials in a single step. The resulting morpholines can then be oxidized to the corresponding morpholinones.

Illustrative Workflow: Modern Catalytic Synthesis

Figure 2: A generalized workflow for modern catalytic synthesis of substituted morpholinones.

The Morpholinone Core in Drug Discovery: A Case Study of Rivaroxaban

The significance of the morpholinone scaffold in modern drug development is perhaps best exemplified by its role as a key intermediate in the synthesis of Rivaroxaban , a widely prescribed oral anticoagulant. Rivaroxaban is a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[6] The synthesis of this complex molecule relies on the strategic incorporation of a 4-(4-aminophenyl)-3-morpholinone core.[3][6]

Synthesis of the Key Intermediate: 4-(4-Aminophenyl)-3-morpholinone

The industrial synthesis of this crucial intermediate typically involves a multi-step process starting from more readily available materials. A common route involves the synthesis of 4-phenyl-3-morpholinone, followed by nitration and subsequent reduction of the nitro group to an amine.[2]

Synthetic Pathway to 4-(4-aminophenyl)-3-morpholinone:

Figure 3: Synthetic route to the Rivaroxaban intermediate 4-(4-aminophenyl)-3-morpholinone.

Detailed Protocol: Reduction of 4-(4-Nitrophenyl)-3-morpholinone [2]

Materials:

-

4-(4-Nitrophenyl)-3-morpholinone

-

Ethanol (or other suitable aliphatic alcohol)

-

Palladium on activated carbon (5% Pd)

-

Hydrogen gas

-

Water

Procedure:

-

Suspend 4-(4-nitrophenyl)-3-morpholinone in ethanol in a pressure-resistant reactor.

-

Add the palladium on carbon catalyst to the suspension.

-

Seal the reactor and purge with hydrogen gas.

-

Heat the reaction mixture to a temperature between 40°C and 120°C under hydrogen pressure.

-

Monitor the reaction for completion (typically within one hour).

-

Cool the reaction mixture and carefully filter off the catalyst.

-

Add water and ethanol to the filtrate and heat to dissolve the product.

-

Isolate the 4-(4-aminophenyl)-3-morpholinone by concentrating the filtrate under reduced pressure.

Self-Validating System: The success of this reduction can be readily monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting material and the appearance of the product. The final product can be characterized by its melting point and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Incorporation into the Final Drug Molecule

The amine group of 4-(4-aminophenyl)-3-morpholinone serves as a crucial handle for its incorporation into the final structure of Rivaroxaban. The synthesis proceeds through the formation of an oxazolidinone ring and subsequent acylation to yield the active pharmaceutical ingredient.[7]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Precursors | Therapeutic Application (as intermediate) |

| 3-Morpholinone | C4H7NO2 | 101.10 | 2-Aminoethanol, Chloroacetyl chloride/ester[2] | General pharmaceutical intermediate[2] |

| 4-Phenyl-3-morpholinone | C10H11NO2 | 177.20 | 2-Anilinoethanol, Chloroacetyl chloride[3] | Intermediate for substituted morpholinones[2] |

| 4-(4-Aminophenyl)-3-morpholinone | C10H12N2O2 | 192.22 | 4-(4-Nitrophenyl)-3-morpholinone[2] | Key intermediate for Rivaroxaban[6][8] |

Conclusion and Future Outlook

The morpholinone core has firmly established itself as a cornerstone of modern medicinal chemistry. From its likely origins in the foundational explorations of heterocyclic chemistry to its current role in the synthesis of life-saving drugs, the journey of the morpholinone scaffold is a testament to the enduring power of organic synthesis. The classical synthetic methods, while still relevant, are increasingly being supplemented and, in some cases, replaced by more efficient and versatile catalytic strategies. This ongoing innovation in synthetic methodology will undoubtedly lead to the discovery of novel morpholinone-based therapeutic agents with improved efficacy and safety profiles. As our understanding of disease biology deepens, the ability to rapidly and efficiently generate diverse libraries of morpholinone derivatives will be paramount in the quest for new medicines. The future of morpholinone chemistry is bright, with limitless possibilities for its application in addressing unmet medical needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Process For The Preparation Of 4 Phenyl 3 Morpholinone [quickcompany.in]

- 5. CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof - Google Patents [patents.google.com]

- 6. tdcommons.org [tdcommons.org]

- 7. patents.justia.com [patents.justia.com]

- 8. arborpharmchem.com [arborpharmchem.com]

An In-depth Technical Guide to the Physical Properties of 2-Methylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylmorpholin-3-one, a substituted morpholine derivative, is a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. Its structural framework, incorporating a lactam within the morpholine ring, presents a unique combination of chemical features that make it a valuable building block for the synthesis of novel bioactive molecules and complex organic structures.[1] The morpholine scaffold itself is a privileged structure in drug discovery, known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates.[2] Understanding the fundamental physical properties of this compound is therefore paramount for its effective utilization in research and development, enabling informed decisions in reaction design, purification, formulation, and biological screening.

This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data where available and established theoretical principles. It is designed to serve as a practical resource for scientists engaged in the synthesis, handling, and application of this versatile compound.

Molecular Structure and Key Identifiers

The molecular structure of this compound consists of a six-membered morpholine ring with a methyl group at the 2-position and a carbonyl group at the 3-position, forming a lactam. This arrangement of functional groups—ether, amine (as part of the lactam), and the lactam itself—governs its physical and chemical behavior.

Key Identifiers:

-

IUPAC Name: this compound[3]

-

CAS Number: 13882-80-9[3]

-

Molecular Formula: C₅H₉NO₂[3]

-

Molecular Weight: 115.13 g/mol [3]

-

Canonical SMILES: CC1C(=O)NCCO1[3]

Core Physical Properties

The physical state and behavior of this compound under various conditions are dictated by its molecular structure. The presence of polar functional groups suggests that it is a solid at room temperature with a moderate melting point and is likely to exhibit solubility in polar solvents.

| Property | Value | Source |

| Physical State | White to yellow solid | Hoffman Fine Chemicals |

| Melting Point | 56 °C (experimental) | Hoffman Fine Chemicals |

| Boiling Point | 290.9 ± 33.0 °C at 760 Torr (predicted) | Hoffman Fine Chemicals |

| Density | 1.046 ± 0.06 g/cm³ at 20 °C (predicted) | Hoffman Fine Chemicals |

| Solubility | Data not quantitatively available. Expected to be soluble in water and polar organic solvents. | Inferred from structure and general principles |

In-Depth Analysis of Physical Properties

Melting Point: A Criterion for Purity

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting point is sharp, typically occurring over a narrow range of 1-2°C. The experimentally determined melting point of this compound is 56°C. Impurities will generally cause a depression and broadening of the melting point range.

The determination of the melting point of this compound can be reliably performed using the capillary method, a standard technique in organic chemistry.[4][5]

Principle: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. A mortar and pestle can be used to grind the crystals.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is known (around 56°C), heat the sample rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the clear point).

-

The recorded range is the melting point of the sample.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the sample to equilibrate with the temperature of the heating block and the thermometer.[6]

Caption: Workflow for Melting Point Determination.

Solubility: Predicting Behavior in Solution

Expected Solubility:

-

Water: Likely soluble due to hydrogen bonding capabilities.

-

Alcohols (Methanol, Ethanol): Likely soluble.

-

Acetone, Ethyl Acetate: Likely soluble.

-

Dichloromethane, Chloroform: Likely soluble.

-

Hexane, Toluene: Likely insoluble or poorly soluble due to the non-polar nature of these solvents.

A systematic approach to determining the solubility of this compound in various solvents is essential for its use in synthesis and purification.[7]

Principle: A small, measured amount of the solute is added to a fixed volume of the solvent at a specific temperature. The mixture is agitated, and the dissolution is observed.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Weigh approximately 25 mg of this compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in three portions of 0.25 mL each.

-

Agitation: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.

-

Observation: Observe the mixture against a well-lit background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

pH of Aqueous Solution: If the compound is water-soluble, test the pH of the solution with litmus paper or a pH meter to determine its acidic or basic nature.[8]

Causality Behind Experimental Choices:

-

Stepwise Solvent Addition: Allows for the observation of solubility at different solute-to-solvent ratios.

-

Vigorous Agitation: Ensures that the lack of dissolution is not due to insufficient mixing.

Caption: Relationship between molecular structure and solubility.

Spectroscopic Properties (Predicted)

While specific, authenticated spectra for this compound are not widely published, its structure allows for the prediction of key features in its ¹H NMR and IR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts will be influenced by the neighboring functional groups.

-

Methyl Protons (-CH₃): A doublet in the upfield region (δ 1.2-1.5 ppm) due to coupling with the adjacent methine proton.

-

Methine Proton (-CH-): A quartet or multiplet (δ 3.5-4.5 ppm) deshielded by the adjacent oxygen and carbonyl group.

-

Methylene Protons (-CH₂-): Multiple signals in the range of δ 3.0-4.0 ppm, appearing as complex multiplets due to coupling with each other and adjacent protons.

-

Amide Proton (-NH-): A broad singlet that may appear over a wide range (δ 5.0-8.0 ppm), and its position can be concentration and solvent-dependent.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the vibrational frequencies of its functional groups.[9]

-

N-H Stretch: A moderate to strong, somewhat broad band around 3200-3400 cm⁻¹.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.

-

C=O Stretch (Lactam): A very strong, sharp absorption band in the region of 1650-1690 cm⁻¹. This is often the most prominent peak in the spectrum.[10]

-

C-O-C Stretch (Ether): A strong band in the fingerprint region, typically around 1100-1150 cm⁻¹.

Conclusion

This compound is a solid compound with a defined melting point and predicted solubility in polar solvents, consistent with its molecular structure. This guide provides a foundational understanding of its key physical properties and outlines standard, reliable experimental protocols for their determination. A thorough characterization of these properties is a critical first step in the successful application of this compound in synthetic and medicinal chemistry endeavors. The provided methodologies for determining melting point and solubility are robust and widely applicable, ensuring that researchers can confidently assess the purity and handling characteristics of their samples.

References

- 1. chem.ws [chem.ws]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methyl-3-morpholinone | C5H9NO2 | CID 13440628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. Determination of Melting Point [unacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 2-Methylmorpholin-3-one: A Chiral Building Block for Drug Discovery

This guide provides a comprehensive technical overview of 2-Methylmorpholin-3-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Its chiral nature and versatile reactivity make it a valuable scaffold in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This document delves into its structural attributes, synthesis, spectroscopic characterization, and chemical reactivity, offering insights grounded in established chemical principles.

Introduction: The Significance of the Morpholin-3-one Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The incorporation of a carbonyl group at the 3-position to form a morpholin-3-one introduces a lactam functionality, which imparts distinct chemical properties and provides a handle for further synthetic transformations. The addition of a methyl group at the 2-position of the ring introduces a chiral center, making this compound a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry at this position can be crucial for the biological activity and selectivity of the final drug molecule.[3][4]

Structural Formula and Physicochemical Properties

This compound is a six-membered heterocyclic compound containing both an ether and a lactam functionality. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₉NO₂ | [5] |

| Molecular Weight | 115.13 g/mol | [5] |

| CAS Number | 13882-80-9 | [5] |

| Appearance | White to yellow solid | Commercial supplier data |

| Melting Point | 56 °C | Commercial supplier data |

| IUPAC Name | This compound | [5] |

| SMILES | CC1C(=O)NCCO1 | [5] |

The presence of the lactam, ether, and the chiral center at C2 are the key structural features that dictate the chemical behavior and utility of this molecule.

Caption: 2D Structural representation of this compound.

Synthesis of this compound

The synthesis of morpholin-3-ones generally involves the cyclization of an N-substituted ethanolamine derivative with a suitable C2 synthon. A common and effective method for preparing this compound involves the reaction of (S)-2-amino-1-propanol (L-alaninol) with an α-haloacetyl halide or ester, such as ethyl chloroacetate.[6][7] This approach establishes the desired stereochemistry at the C2 position from a readily available chiral starting material.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of related morpholin-3-ones.[7][8]

Reaction Scheme:

(S)-2-amino-1-propanol + Ethyl chloroacetate → (S)-2-Methylmorpholin-3-one

Materials and Reagents:

-

(S)-2-amino-1-propanol

-

Ethyl chloroacetate

-

Sodium metal

-

Anhydrous ethanol

-

Toluene

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small portions with stirring until all the sodium has reacted to form a solution of sodium ethoxide.

-

N-Alkylation: To the freshly prepared sodium ethoxide solution, add (S)-2-amino-1-propanol dropwise at room temperature.

-

Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of ethyl chloroacetate in anhydrous ethanol dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride. Wash the filter cake with a small amount of cold ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (S)-2-Methylmorpholin-3-one.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides key information about the arrangement of protons in the molecule. Based on the structure and known data for similar morpholine derivatives, the following proton signals are expected:[9][10]

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.3 | Doublet | ~7 |

| CH (C2) | ~4.2 | Quartet | ~7 |

| CH₂ (C5) | ~3.6-3.8 | Multiplet | |

| CH₂ (C6) | ~3.3-3.5 | Multiplet | |

| NH | ~6.0-7.0 | Broad singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon framework.

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ | ~15-20 |

| CH (C2) | ~55-60 |

| CH₂ (C5) | ~65-70 |

| CH₂ (C6) | ~40-45 |

| C=O (C3) | ~170-175 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-3400 | N-H stretch | Lactam |

| ~2850-3000 | C-H stretch | Aliphatic |

| ~1650-1680 | C=O stretch | Lactam (Amide I) |

| ~1050-1150 | C-O-C stretch | Ether |

The strong absorption band for the lactam carbonyl is a characteristic feature of the IR spectrum.[11][12]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 115. The fragmentation pattern would likely involve the loss of the methyl group (M-15), loss of CO (M-28), and other characteristic cleavages of the morpholine ring.[1][13][14]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily governed by the lactam functionality and the secondary amine.

N-Alkylation

The nitrogen atom of the lactam can be deprotonated with a suitable base and subsequently alkylated with various electrophiles. This allows for the introduction of diverse substituents at the N4 position, which is a common strategy in drug design to modulate the physicochemical and pharmacological properties of a molecule.[4][15]

Reduction of the Lactam

The carbonyl group of the lactam can be reduced to a methylene group using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][8][16] This reaction converts the this compound into the corresponding 2-methylmorpholine, a valuable chiral amine.

Caption: Key reactions of this compound.

Hydrolysis

The lactam ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid derivative.[17][18] This reaction can be useful for cleaving the morpholinone scaffold if it is used as a temporary chiral auxiliary in a synthetic sequence.

Role in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including APIs.[1][19] Its chirality is often transferred to the final product, which is critical for achieving the desired biological activity. While specific examples of blockbuster drugs derived directly from this compound are not readily found in the public domain, which is common for proprietary synthetic routes, the morpholine and morpholinone motifs are prevalent in a wide range of therapeutic agents.[11][20][21] The ability to functionalize both the nitrogen and the carbon skeleton of this compound makes it a highly attractive starting material for the construction of compound libraries for drug screening.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound may not be universally available, data for related compounds such as morpholine and other lactams suggest that it should be considered as potentially harmful if ingested, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion